4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline
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Overview
Description
4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline is an organic compound with the molecular formula C12H12BrNS. It is characterized by the presence of a bromine atom, a thiophene ring, and an aniline group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline typically involves the reaction of 4-bromoaniline with 5-methylthiophene-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group (if present) can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium carbonate in DMF.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted anilines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline involves its interaction with specific molecular targets. The bromine atom and thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Similar structure but with different substitution patterns.
4-Bromo-2-methylaniline: Another isomer with different properties.
Thiophene-Linked 1,2,4-Triazoles: Compounds with similar thiophene rings but different functional groups
Uniqueness
4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline is unique due to its specific combination of a bromine atom, thiophene ring, and aniline group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H12BrNS |
---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-2-7-12(15-9)8-14-11-5-3-10(13)4-6-11/h2-7,14H,8H2,1H3 |
InChI Key |
MVVGFNYCQGAOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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